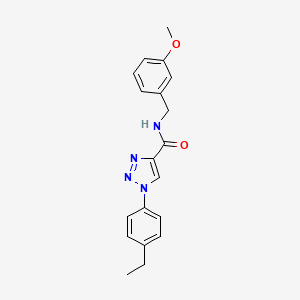
1-(4-ethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-ethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The structure of this compound features a triazole ring substituted with a 4-ethylphenyl group and a 3-methoxybenzyl group. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, leading to the formation of the triazole ring followed by subsequent substitutions to introduce the ethyl and methoxy groups.
Biological Activity Overview
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant biological activity. The biological effects of this compound can be summarized as follows:
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The incorporation of specific substituents on the triazole ring can enhance this activity.
Anticancer Properties
Recent investigations into triazole derivatives have revealed promising anticancer activity. For example, analogs with similar structures have been tested against cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism often involves the modulation of specific signaling pathways.
Enzyme Inhibition
Triazole compounds are also explored for their ability to inhibit enzymes associated with various diseases. For instance, some studies report that triazoles can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study evaluated several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Candida albicans.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 20 |
| Triazole B | Candida albicans | 30 |
| Target Compound | Staphylococcus aureus | 25 |
| Target Compound | Candida albicans | 35 |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that derivatives with a similar structure to our target compound could reduce cell viability significantly. For example, one study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 18 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance, inhibition of AChE may lead to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function in neurodegenerative conditions.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-14-7-9-16(10-8-14)23-13-18(21-22-23)19(24)20-12-15-5-4-6-17(11-15)25-2/h4-11,13H,3,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMMFOZORJOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













